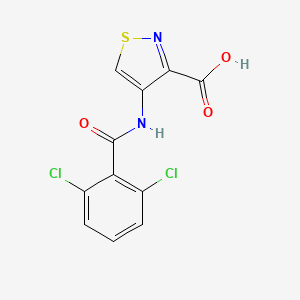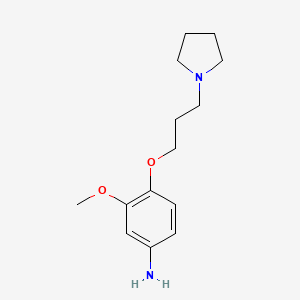
Cyclopenta-2,4-dien-1-ylmethoxymethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-2,4-dien-1-ylmethoxymethylbenzene is an organic compound that features a cyclopentadiene ring fused to a benzene ring with a methoxymethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-dien-1-ylmethoxymethylbenzene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the desired product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and efficiency . The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-2,4-dien-1-ylmethoxymethylbenzene undergoes various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups .
Scientific Research Applications
Cyclopenta-2,4-dien-1-ylmethoxymethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopenta-2,4-dien-1-ylmethoxymethylbenzene involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations that enable it to interact with enzymes, receptors, and other biomolecules, leading to its observed effects . The specific pathways and targets depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of a methoxymethyl group.
Cyclopenta-2,4-dien-1-ylidenemethyl acetate: Features an acetate group instead of a methoxymethyl group.
Uniqueness
Cyclopenta-2,4-dien-1-ylmethoxymethylbenzene is unique due to its specific functional group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-ylmethoxymethylbenzene |
InChI |
InChI=1S/C13H14O/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-13/h1-9,13H,10-11H2 |
InChI Key |
DHVIVNRYFOAZFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B13871711.png)
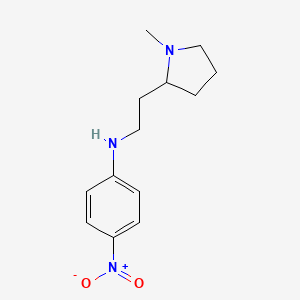
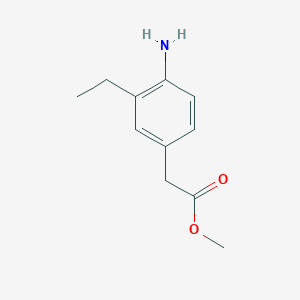
![4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871725.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol](/img/structure/B13871729.png)
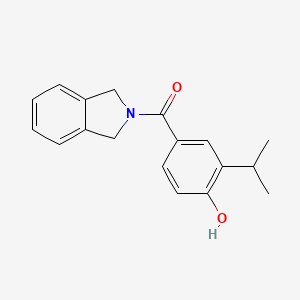
![N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13871752.png)
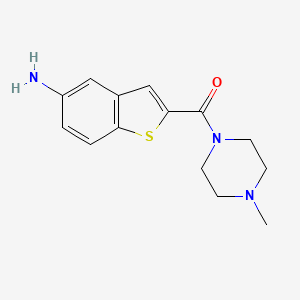
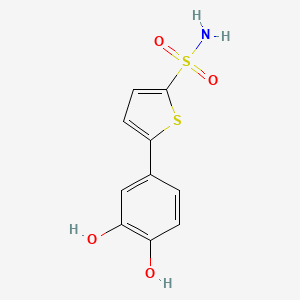
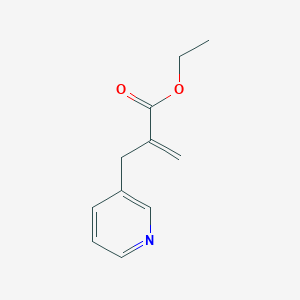
![Methyl 3-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)benzoate](/img/structure/B13871786.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)
